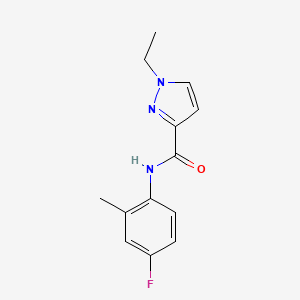
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride, also known as TTM, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound has been shown to have a variety of effects on the central nervous system, including increasing dopamine release and enhancing synaptic plasticity. In
Wirkmechanismus
The mechanism of action of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride is not fully understood, but it is thought to involve modulation of the dopamine system. This compound has been shown to increase the release of dopamine in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to increase dopamine release in the striatum, which is thought to be responsible for its effects on reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may be related to its effects on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it is a relatively new compound and there is still much to be learned about its mechanisms of action and potential applications.
Zukünftige Richtungen
There are many potential future directions for research on (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride. One area of interest is its potential applications in the treatment of addiction and other psychiatric disorders. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of (2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride involves several steps, including the reaction of 2-thiophenemethylamine with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization and converted to the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
(2-thienylmethyl)(2,3,4-trimethoxybenzyl)amine hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance dopamine release in the striatum, which is a key region involved in reward processing and addiction. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which is important for learning and memory.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-1-(2,3,4-trimethoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S.ClH/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12;/h4-8,16H,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORGRASCNGGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CS2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)

![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)